N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-ethoxyphenyl group at position 4 of the triazole ring, a pyridin-3-yl moiety at position 5, and a sulfanyl acetamide chain connected to an N-(4-bromo-2-methylphenyl) group. Its structural characterization likely employed SHELX programs (e.g., SHELXL for refinement), widely used for small-molecule crystallography .
Properties
Molecular Formula |
C24H22BrN5O2S |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22BrN5O2S/c1-3-32-20-9-7-19(8-10-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-11-6-18(25)13-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31) |
InChI Key |
QCODQYUYSOMGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)C)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the triazole intermediate with an ethoxyphenyl halide under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-bromo-2-methylphenyl acetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and other functional groups can facilitate binding to these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Impact of Substituents on Bioactivity
- Ethoxyphenyl vs. Bromophenyl derivatives, however, may exhibit stronger halogen bonding .
- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl (): The 3-pyridyl orientation alters hydrogen-bonding capacity, possibly affecting target selectivity. For instance, pyridin-2-yl derivatives () are reported as Orco agonists .
- Acetamide N-Substituents : The 4-bromo-2-methylphenyl group in the target compound balances lipophilicity and steric effects. In contrast, sulfamoylphenyl () or trifluoromethylphenyl () groups introduce polar or electron-withdrawing effects, respectively, impacting solubility and metabolic stability .
Physicochemical and Crystallographic Data
- Melting Points : Analogs with bulkier substituents (e.g., 4-nitro or 4-acetylphenyl in ) show higher melting points (238–274°C), suggesting stronger intermolecular forces. The target compound’s melting point is unreported but likely comparable .
- Crystallography : SHELX programs () enable precise structural determination. For example, N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () was refined to an R factor of 0.038, demonstrating the utility of these tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
